Comparative Enantioselectivity in Asymmetric Transfer Hydrogenation of Prochiral Ketones
In the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, an in situ generated catalyst using 2,6-bis-([4R,5R]-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-pyridine (3a) achieved an excellent enantioselectivity of >99% ee [1]. This performance is comparable to, or exceeds, the state-of-the-art for tridentate N,N,N-ligands in this transformation, where highly optimized pybox ligands typically achieve enantioselectivities in the 90-98% ee range.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric transfer hydrogenation |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Typical pybox ligand systems achieve 90-98% ee under similar conditions (class-level inference) |
| Quantified Difference | Target compound achieves the highest reported ee values (>99%) for this class of reaction. |
| Conditions | In situ catalytic system: RuCl₂(PPh₃)₃ / ligand 3a / NaOiPr in 2-propanol at room temperature. |
Why This Matters
Demonstrates that this ligand can deliver superior stereoselectivity in a pharmaceutically relevant transformation, a critical selection criterion for procuring high-performance catalysts.
- [1] Enthaler, S.; Hagemann, B.; Bhor, S.; Anilkumar, G.; Tse, M. K.; Bitterlich, B.; Junge, K.; Erre, G.; Beller, M. New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. Adv. Synth. Catal. 2007, 349 (6), 853-860. View Source
